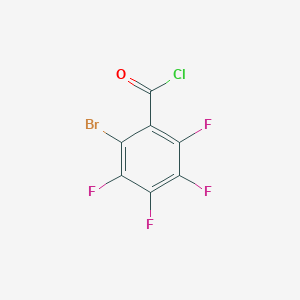

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

Descripción general

Descripción

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O and a molecular weight of 291.42 . It is used for research and development purposes .

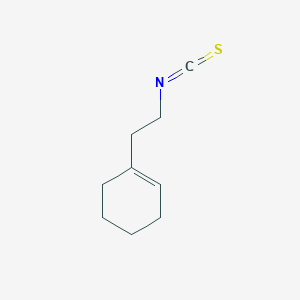

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and fluoro groups . The exact spatial arrangement of these substituents can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a liquid with a boiling point of 125-126°C at 80mm and a refractive index of 1.4980 . It is sensitive to moisture .Aplicaciones Científicas De Investigación

Proteomics Research

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used to modify proteins and peptides to study their structure-activity relationships, which is crucial for understanding biological processes and developing new drugs.

Synthesis of Bioactive Molecules

Researchers use this compound for the synthesis of bioactive molecules. For instance, it’s employed in the preparation of tetrafluorobenzoate derivatives , which are important for developing pharmaceuticals with enhanced efficacy and reduced side effects .

Organic Synthesis

In organic chemistry, 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride serves as a versatile reagent for introducing the tetrafluorobenzoyl moiety into organic molecules. This can significantly alter the chemical and physical properties of the resulting compounds, making them useful for various applications .

Material Science

This compound finds applications in material science, particularly in the development of advanced materials with specific fluorinated patterns. These materials exhibit unique properties like high thermal stability and resistance to solvents and acids .

Analytical Chemistry

In analytical chemistry, it’s used as a derivatization agent for the quantitative analysis of various substances. The introduction of a fluorinated moiety can increase the volatility and detectability of analytes in methods such as gas chromatography .

Agricultural Chemistry

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride: is also applied in the field of agricultural chemistry for the synthesis of novel pesticides and herbicides. The fluorinated compounds often show increased biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and synthesis of new medicinal agents. Its incorporation into drug molecules can improve their metabolic stability, making them more effective in therapeutic applications .

Environmental Science

Lastly, it’s used in environmental science research to study the degradation of fluorinated compounds and their impact on the environment. Understanding the behavior of such compounds can lead to the development of better waste management strategies .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVURBOAHUGHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382530 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

CAS RN |

151096-42-3 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

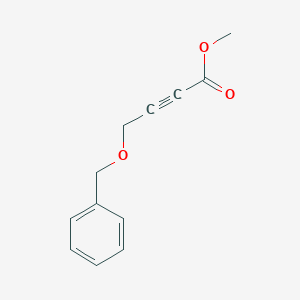

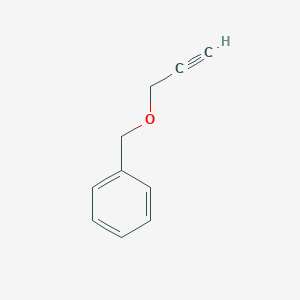

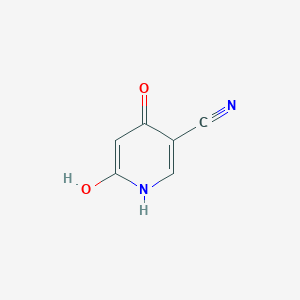

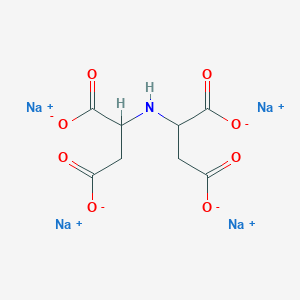

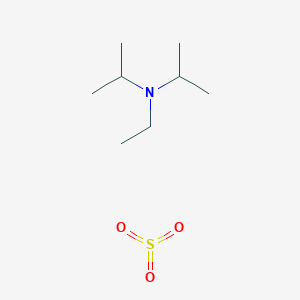

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.